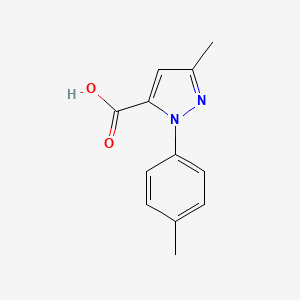

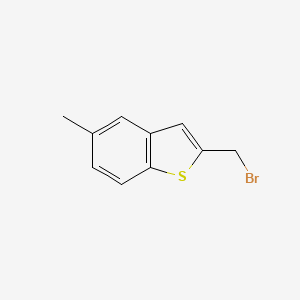

2-(Bromomethyl)-5-methyl-1-benzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromomethyl compounds can be complex and varies depending on the specific compound. For instance, Jing et al. synthesized 2-cyanomethyl-1,3-butadiene in three steps, with the synthesis of 2-bromomethyl-1,3-butadiene from isoprene and Br2 via the first two steps .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various techniques, including X-ray structure analysis . The structure is often planar with one intramolecular hydrogen bonded interaction .Chemical Reactions Analysis

Bromomethyl compounds can act as alkylating agents, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen

Synthesis of Block Copolymers

The compound can be used in the synthesis of block copolymers. For instance, it can be used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The brominated compound acts as a RAFT-macro agent, which is crucial in the formation of block copolymers .

Preparation of Beta-Substituted Acrylates

2-(Bromomethyl)-5-methyl-1-benzothiophene can act as an organic building block for the preparation of beta-substituted acrylates . These acrylates have various applications in the production of polymers, coatings, adhesives, and sealants .

Synthesis of Beta-Lactams

The compound plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillins and cephalosporins, which are widely used in the treatment of bacterial infections .

Production of Pharmaceuticals

2-(Bromomethyl)-5-methyl-1-benzothiophene can be used as a raw material for the synthesis of various pharmaceutical compounds. The brominated compound can be used in reactions to create complex molecules with medicinal properties.

Production of Dyes

The compound can also be used in the production of dyes. The brominated compound can undergo various reactions to produce colored compounds that can be used in textiles, plastics, and other materials.

Production of Agrochemicals

2-(Bromomethyl)-5-methyl-1-benzothiophene can be used in the synthesis of agrochemicals. These chemicals include pesticides, herbicides, and fertilizers that are used in agriculture to enhance crop yield and protect crops from pests.

Safety and Hazards

Bromomethyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and are suspected of causing genetic defects . It’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling these compounds .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAFXWSYMNJXKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383426 |

Source

|

| Record name | 2-(bromomethyl)-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690632-71-4 |

Source

|

| Record name | 2-(Bromomethyl)-5-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)